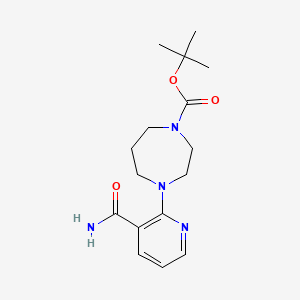![molecular formula C8H13Cl4NO B13513634 (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)
(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps. The process begins with the formation of the bicyclic core, followed by the introduction of the trichloromethyl group and the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the trichloromethyl group can produce a methyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trichloromethyl groups on biological systems. It may also serve as a model compound for studying the interactions of bicyclic structures with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. The trichloromethyl group and the bicyclic structure may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
tert-Butyl carbamate:
Uniqueness
What sets (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride apart is its unique bicyclic structure and the presence of the trichloromethyl group. These features confer specific chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or tert-butyl carbamate.
Properties
Molecular Formula |
C8H13Cl4NO |
|---|---|
Molecular Weight |
281.0 g/mol |
IUPAC Name |
(1R,5S)-3-(trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C8H12Cl3NO.ClH/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5;/h5-6,12-13H,1-4H2;1H/t5-,6+,7?; |
InChI Key |
NGQLLSZAKOAAOZ-VPEOJXMDSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)(C(Cl)(Cl)Cl)O.Cl |
Canonical SMILES |
C1CC2CC(CC1N2)(C(Cl)(Cl)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)

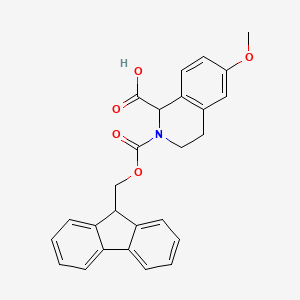
![3-{[(Benzyloxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B13513568.png)
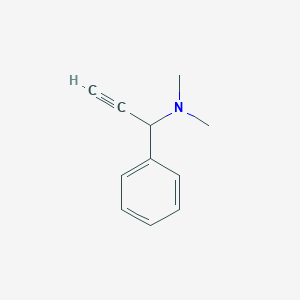

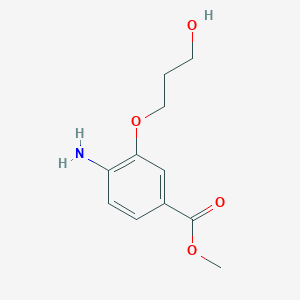
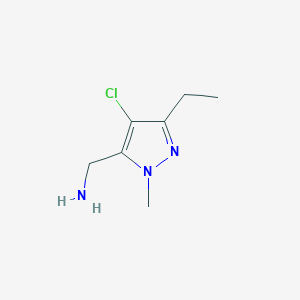
![(2-Aminoethyl)(methyl)[(5-methylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13513583.png)
![3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)

![Dispiro[3.1.36.14]decane-8-sulfonyl chloride](/img/structure/B13513611.png)
